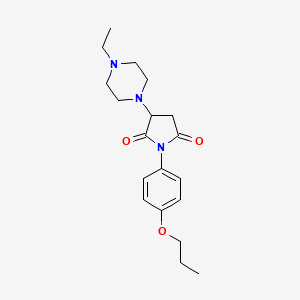
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as Tandospirone, is a drug that belongs to the class of azapirones. It was first synthesized in 1981 by Fujisawa Pharmaceutical Co. Ltd. in Japan. Tandospirone has been approved for use in Japan and China for the treatment of anxiety disorders. It has been found to be effective in treating generalized anxiety disorder, panic disorder, and social anxiety disorder.
Mechanism of Action
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione acts as a partial agonist at the 5-HT1A receptor. It binds to the receptor and activates it to a lesser extent than full agonists. This results in an increase in serotonin levels in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to increase the activity of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. This compound has been shown to increase the expression of BDNF in the hippocampus, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a useful tool for studying the role of the 5-HT1A receptor in anxiety and depression. It has been found to be effective in animal models of anxiety and depression, and its mechanism of action is well understood. However, like all drugs, this compound has limitations. It is not effective in all patients with anxiety disorders, and its effects may be limited by individual differences in receptor expression and function.
Future Directions
There are several areas of research that could be explored with 3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and it may have potential as a therapeutic agent for cognitive disorders. Another area of research is in the development of new drugs that target the 5-HT1A receptor. This compound is a useful tool for studying the receptor, and it may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, this compound could be studied in combination with other drugs to improve its efficacy in the treatment of anxiety and depression.
Synthesis Methods
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is synthesized by reacting 4-propoxybenzaldehyde with 4-ethyl-1-piperazinecarboxylic acid in the presence of a reducing agent. The resulting product is then cyclized with phosgene to form the pyrrolidinedione ring. The final product is then purified and isolated.
Scientific Research Applications
3-(4-ethyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and anti-aggressive effects. This compound has also been shown to improve cognitive function and memory in animal models. It has been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-13-25-16-7-5-15(6-8-16)22-18(23)14-17(19(22)24)21-11-9-20(4-2)10-12-21/h5-8,17H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXMDRSGPOWKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386968 |
Source


|
| Record name | 3-(4-ethylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5932-81-0 |
Source


|
| Record name | 3-(4-ethylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)
![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)

![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017925.png)

![4-amino-N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5017936.png)